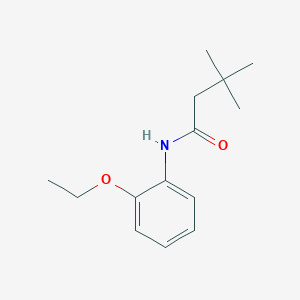![molecular formula C18H14Cl4N4OS B297194 N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297194.png)
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of fungal and bacterial enzymes involved in cell wall synthesis. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body. Studies have shown that it does not have any significant adverse effects on the liver, kidney, or hematological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad-spectrum activity against fungi, bacteria, and cancer cells. It also has low toxicity and good bioavailability. However, one of the limitations of this compound is its relatively high cost of synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the areas of interest is the optimization of the synthesis method to reduce the cost of production. Another area of research is the evaluation of the compound's potential as a therapeutic agent for various fungal, bacterial, and cancer diseases. Additionally, the development of novel derivatives of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with improved activity and lower toxicity is an area of interest. Finally, the elucidation of the compound's mechanism of action and its interaction with target enzymes is an important area of research.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3,4-dichloroaniline with 2,4-dichlorobenzaldehyde in the presence of sodium hydroxide to form 3,4-dichloro-N-(2,4-dichlorophenyl)benzamide. This compound is then reacted with ethyl 2-bromoacetate in the presence of potassium carbonate to form N-(2,4-dichlorophenyl)-2-ethyl-2-oxoacetamide. Finally, this compound is reacted with 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of sodium hydride to form N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in the field of medicine. It has been found to have antifungal, antibacterial, and antitumor properties. Studies have shown that it can inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C18H14Cl4N4OS |
|---|---|
Molekulargewicht |
476.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14Cl4N4OS/c1-2-26-17(12-5-3-10(19)7-14(12)21)24-25-18(26)28-9-16(27)23-11-4-6-13(20)15(22)8-11/h3-8H,2,9H2,1H3,(H,23,27) |
InChI-Schlüssel |
GRZOJVIUVZXVRH-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297131.png)
![4-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)-3-methoxyphenol](/img/structure/B297133.png)
![4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297135.png)